(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20361115
InChI: InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine

CAS No.:

Cat. No.: VC20361115

Molecular Formula: C12H15F2NO2

Molecular Weight: 243.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine -

Specification

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
IUPAC Name (1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)pentan-1-amine
Standard InChI InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m1/s1
Standard InChI Key YAESKNBSDCPNNE-SECBINFHSA-N
Isomeric SMILES CCCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Canonical SMILES CCCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Introduction

(R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)pentan-1-amine is a chemical compound characterized by its unique structure, which includes a difluorobenzo[d] dioxole moiety attached to a pentan-1-amine chain. This compound has the molecular formula C12H15F2NO2 and a molecular weight of approximately 243.25 g/mol. The presence of the difluorobenzo[d] dioxole group is significant as it may influence the compound's biological activity and chemical reactivity.

Synthesis

The synthesis of (R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)pentan-1-amine typically involves reactions that are essential for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve multi-step reactions starting from commercially available precursors.

Potential Applications

Interaction studies focusing on (R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)pentan-1-amine could provide insights into its mechanism of action. Such studies might involve assessing its affinity for various biological targets, which is crucial for understanding its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)pentan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaUnique Features
(R)-1-(2,2-Difluorobenzo[D] dioxol-5-YL)propan-1-amine1212890-59-9C10H11F2NOContains a propanamine structure; different position of fluorine substitution.
(R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)-2-methylpropan-1-amine1213411-01-8C11H13F2NOFeatures a branched alkyl chain; may exhibit different pharmacological properties.
4-amino-N-(benzo[D] dioxol-5-yloxy)butanamide91980140C12H15F2NOContains an ether linkage; differing biological activity profile.
(R)-1-(2,2-Difluorobenzo[D] dioxol-4-YL)pentan-1-amine-C12H15F2NO2Linear pentanamine chain attached to difluorobenzo[d] dioxole.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator